molecular formula C20H15ClF6N4O2S B2568990 7-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 320417-95-6

7-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-2,4-bis(trifluoromethyl)[1,8]naphthyridine

Cat. No. B2568990
CAS RN: 320417-95-6
M. Wt: 524.87
InChI Key: LLVWIWAZQUEILN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not available in the search results .

Scientific Research Applications

Quinoxaline Derivatives

Quinoxaline and its derivatives, including naphthyridine analogs, have been investigated for their diverse biological activities. They are recognized for their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. The broad spectrum of activities establishes them as potent scaffolds in therapeutic and medicinal research, potentially including neurological disorders like Alzheimer's disease, multiple sclerosis, and depression. These compounds have also shown promise in anti-osteoporotic, anti-allergic, antimalarial, and various other pharmacological applications (Madaan et al., 2015).

Arylpiperazine Derivatives

Arylpiperazine derivatives have reached clinical application stages, mainly for treating depression, psychosis, or anxiety. Their metabolism involves extensive pre-systemic and systemic transformations, including CYP3A4-dependent N-dealkylation. These metabolites are known for their serotonin receptor-related effects, with some having affinity for other neurotransmitter receptors. The pharmacological actions of arylpiperazine derivatives, including potential analogs of the compound , indicate significant research interest in their therapeutic applications (Caccia, 2007).

Safety and Hazards

The safety and hazards associated with this compound were not specified in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

7-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF6N4O2S/c21-12-1-3-13(4-2-12)34(32,33)31-9-7-30(8-10-31)17-6-5-14-15(19(22,23)24)11-16(20(25,26)27)28-18(14)29-17/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVWIWAZQUEILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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